1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one is a chemical compound known for its unique spirocyclic structure.
Preparation Methods
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a suitable acylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 2,6-diazaspiro[3.4]octane with an appropriate acyl chloride in the presence of a base . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. For example, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and enhancing the effects of other drugs like opioids . This interaction can influence various cellular pathways, leading to therapeutic effects such as pain relief and reduced drug tolerance .
Comparison with Similar Compounds
1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also exhibits sigma-1 receptor antagonist activity and has been studied for its potential in pain management.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist, making it a promising candidate for pain treatment.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2,6-diazaspiro[3.4]octan-6-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-8(2)9(13)12-4-3-10(7-12)5-11-6-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
MZMPJFKCGGENGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.